2-(Morpholin-2-yl)ethanol hydrochloride
Description
2-(Morpholin-2-yl)ethanol hydrochloride (CAS 857214-74-5) is a morpholine derivative with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol. It features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 2-position with an ethanol group, which is protonated as a hydrochloride salt. This compound is used in pharmaceutical and chemical synthesis due to its polar hydroxyl group and amine functionality, enabling interactions with biological targets or as a building block in organic reactions .
Key properties:
Properties
IUPAC Name |
2-morpholin-2-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-7-2-4-9-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJOXCJVPJQAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
2-(Morpholin-3-yl)ethanol Hydrochloride (CAS 1628617-14-0)
- Molecular Formula: C₆H₁₄ClNO₂ (identical to the 2-yl isomer).
- Key Difference : The morpholine substituent is at the 3-position instead of the 2-position.
- For example, the 3-isomer may exhibit different pharmacokinetics due to spatial arrangement differences .
(S)-Morpholin-2-ylmethanol Hydrochloride (CAS 1313584-92-7)
- Molecular Formula: C₅H₁₂ClNO₂.
- Molecular Weight : 153.61 g/mol.
- Key Difference: A hydroxymethyl (–CH₂OH) group replaces the ethanol (–CH₂CH₂OH) chain.
- The stereocenter (S-configuration) may enhance enantioselective interactions in chiral environments .
Methyl 2-(Morpholin-2-yl)acetate Hydrochloride (CAS 1187932-65-5)
- Molecular Formula: C₇H₁₄ClNO₃.
- Molecular Weight : 195.64 g/mol.
- Key Difference: An acetate ester (–CH₂COOCH₃) replaces the ethanol group.
- Implications : The ester group increases lipophilicity, enhancing membrane permeability. This compound is more suited as a prodrug or intermediate requiring hydrolysis for activation .
Morpholine-2-carboxylic Acid Hydrochloride (CAS 1273577-14-2)
- Molecular Formula: C₅H₁₀ClNO₃.
- Key Difference: A carboxylic acid (–COOH) group replaces the ethanol chain.
- Implications: The acidic group enables salt formation or hydrogen bonding, making it useful in coordination chemistry or as a ligand. Its polarity contrasts sharply with the ethanol derivative’s hydroxyl group .
Physicochemical and Functional Comparison
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